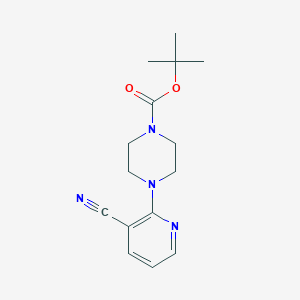

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H20N4O2. It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with 3-cyanopyridine under specific conditions. The tert-butyl group is introduced to protect the carboxylate functionality during the reaction. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization and purification using chromatography techniques to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the nitrile group to an amine.

Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various functional groups onto the piperazine ring .

Wissenschaftliche Forschungsanwendungen

Chemistry

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate serves as a versatile building block in organic synthesis. It can undergo various reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound to corresponding oxidized products using agents like potassium permanganate. |

| Reduction | Reduces nitrile groups to amines utilizing lithium aluminum hydride or catalytic hydrogenation. |

| Substitution | Facilitates nucleophilic substitutions at the piperazine or pyridine rings. |

Biology

The compound is being investigated for its biological activity, particularly its interactions with various receptors and enzymes. Preliminary studies suggest that it may have:

- Anticancer properties, with related compounds showing inhibition of cell proliferation in cancer cell lines.

- Potential as a GPR119 agonist, which could be beneficial in treating metabolic disorders like type 2 diabetes mellitus.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic applications:

- Drug Development : It serves as a precursor for synthesizing novel pharmaceuticals.

- Biological Activity Studies : Ongoing research aims to elucidate its mechanism of action and efficacy against various diseases.

Anticancer Activity

A study investigated the anticancer effects of related compounds derived from piperazine derivatives. The results indicated that these compounds could inhibit breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range, suggesting a favorable therapeutic index due to their selective action against cancer cells while sparing normal cells .

GPR119 Agonist Research

Research on compounds similar to this compound has identified several analogs with strong binding affinities to GPR119. These findings highlight their potential role in advancing treatment options for obesity and type 2 diabetes mellitus .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The cyanopyridine moiety may also play a role in binding to biological targets, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate

- Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of the cyanopyridine moiety. This structural uniqueness can influence its biological activity and chemical reactivity compared to similar compounds .

Biologische Aktivität

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (CAS Number: 440100-15-2) is a synthetic compound with notable potential in pharmacological applications. Its unique structure, characterized by a piperazine ring and a cyanopyridine moiety, positions it as a candidate for various therapeutic uses, particularly in oncology and neuropharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

- Molecular Formula : C15H20N4O2

- Molecular Weight : 288.34 g/mol

- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

| Property | Value |

|---|---|

| CAS Number | 440100-15-2 |

| Molecular Formula | C15H20N4O2 |

| Molecular Weight | 288.34 g/mol |

| Solubility | Chloroform (slightly), Methanol (slightly), DMSO |

Anticancer Potential

Recent studies have highlighted the compound's significant anticancer properties. In vitro assays demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines, particularly:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed an IC50 value of approximately 0.126 μM, indicating strong antiproliferative activity .

- MCF-7 (Breast Cancer) : The selectivity index was notably high, with a 19-fold lesser effect on non-cancerous MCF10A cells compared to MDA-MB-231 cells .

This selectivity suggests that the compound could be developed as a targeted therapy for breast cancer with reduced toxicity to normal cells.

The mechanism underlying the anticancer effects involves the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. Additionally, the compound has been observed to induce apoptosis in cancer cells through caspase activation pathways .

Neuropharmacological Effects

Beyond its anticancer properties, this compound has been investigated for its neuropharmacological activities. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .

Study 1: In Vivo Efficacy

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, administration of the compound over a period of 30 days resulted in significant inhibition of lung metastasis compared to controls. This study underscores the potential of this compound as a viable candidate for further development as an anti-metastatic agent .

Study 2: Safety Profile

A toxicity assessment conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile that warrants further investigation into its therapeutic window .

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEQQMQLJYJBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.